STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA)

Catalog No.
S15748492
CAS No.
M.F
C48H58F3N13O14
M. Wt
1098.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA)

Product Name

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA)

IUPAC Name

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate;2,2,2-trifluoroacetic acid

Molecular Formula

C48H58F3N13O14

Molecular Weight

1098.0 g/mol

InChI

InChI=1S/C46H57N13O12.C2HF3O2/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38;3-2(4,5)1(6)7/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64);(H,6,7)/b9-8+;/t25-;/m0./s1

InChI Key

UOCWKXCWAQALHD-XPQQALLXSA-N

Canonical SMILES

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is a synthesized compound that acts as a stimulator of interferon genes, commonly referred to as STING. This compound is integral in the development of immune-stimulating antibody conjugates and has significant applications in cancer research. Its structure includes a polyethylene glycol linker, which enhances its solubility and stability, making it particularly effective in various biological assays and therapeutic applications .

  • Oxidation: The addition of oxygen or removal of hydrogen, potentially leading to the formation of oxidized derivatives.
  • Reduction: The addition of hydrogen or removal of oxygen, which may yield reduced forms of the compound.
  • Substitution: The replacement of one functional group with another, allowing for the synthesis of various analogs.

Common Reagents and Conditions

Reactions involving this compound typically utilize common reagents such as:

  • Oxidizing agents: Hydrogen peroxide.
  • Reducing agents: Sodium borohydride.
  • Nucleophiles for substitution reactions.

The reaction conditions often require controlled temperatures and specific solvents, such as dimethyl sulfoxide, to facilitate the desired transformations.

The primary biological activity of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) involves its role in activating the STING pathway. This activation stimulates the production of interferons and other cytokines, leading to an enhanced immune response. Such properties make it a valuable tool in cancer immunotherapy, where boosting the immune system's ability to recognize and combat tumor cells is crucial .

The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) involves multiple steps, including:

  • Coupling Amino Acids: The initial step often includes the coupling of amino acids with polyethylene glycol derivatives.
  • Use of Solvents: Solvents like dimethyl sulfoxide are commonly employed to ensure complete dissolution during reactions.
  • Ultrasonic Assistance: This may be utilized to enhance reaction efficiency.

While detailed industrial production methods are not extensively documented, laboratory synthesis protocols can be scaled up for larger quantities. Proper storage at 4°C in sealed containers is recommended to prevent moisture exposure .

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) has diverse applications across several fields:

  • Chemistry: Serves as a scaffold for synthesizing complex molecules.
  • Biology: Plays a crucial role in studies related to immune responses and cytokine production.
  • Medicine: Particularly valuable in cancer research for developing immune-stimulating antibody conjugates .

Research indicates that STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) interacts specifically with the STING protein, triggering downstream signaling pathways involved in immune activation. These interactions are critical for understanding how this compound can enhance immune responses against tumors and potentially infectious agents .

Several compounds share similarities with STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA), including:

  • DMXAA: A known STING agonist that has been studied for its anti-tumor effects.
  • ADU-S100: Another STING-targeting compound used in clinical trials for cancer therapy.
  • STING agonist without TFA salt: A variant that lacks the trifluoroacetate component.

Uniqueness

What sets STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) apart is its unique structural features, including the polyethylene glycol linker and alanine amide group. These modifications enhance both solubility and stability compared to other STING agonists, making it particularly effective in therapeutic applications .

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

7

Exact Mass

1097.41782806 g/mol

Monoisotopic Mass

1097.41782806 g/mol

Heavy Atom Count

78

Dates

Last modified: 08-15-2024

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